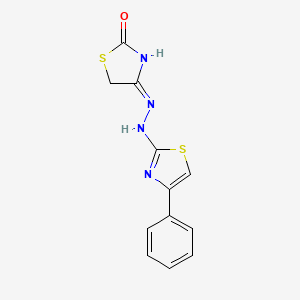![molecular formula C8H7ClO3 B14870461 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is a chemical compound with the molecular formula C8H7ClO3 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-one or 8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid.
Reduction: Formation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Substitution: Formation of 8-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-ol or 8-thio-2,3-dihydrobenzo[b][1,4]dioxin-6-ol.
Aplicaciones Científicas De Investigación
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for treating diseases.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Lacks the chlorine atom at the 8th position, resulting in different reactivity and biological properties.
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine: Contains an amino group instead of a hydroxyl group at the 6th position, leading to distinct chemical and biological activities.
(S)-6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanol:
Uniqueness
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7ClO3 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
5-chloro-2,3-dihydro-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4,10H,1-2H2 |
Clave InChI |
IHIHDQUGQBTVOE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=C(C=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


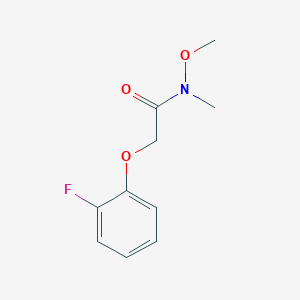
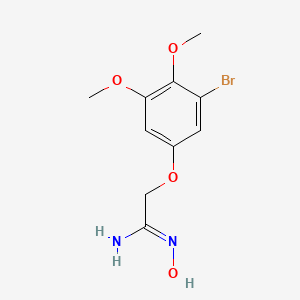
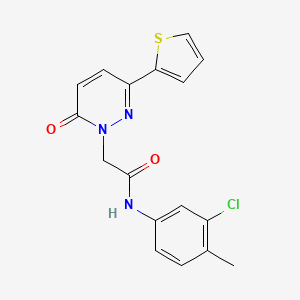
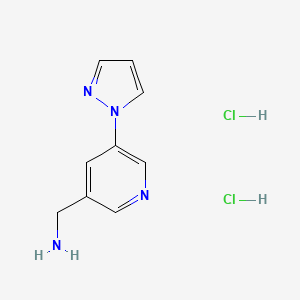
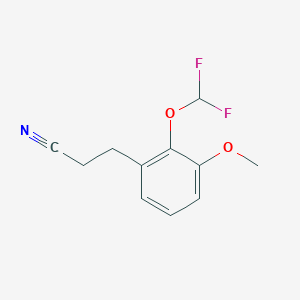
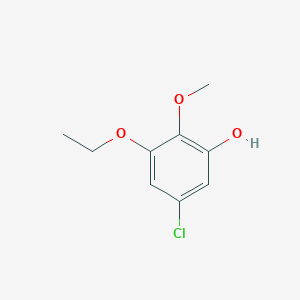
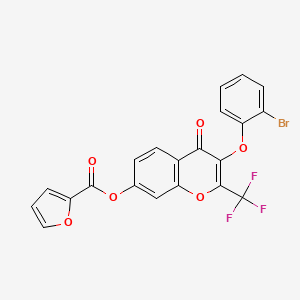
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-chlorobenzamide](/img/structure/B14870431.png)
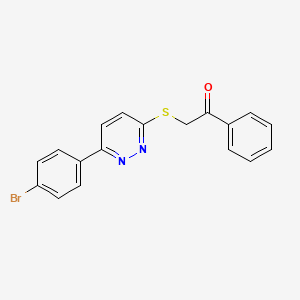
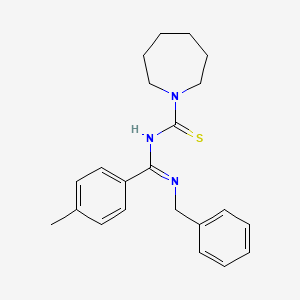
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
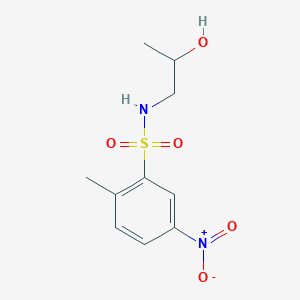
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
